molecular formula C17H18O4 B7792925 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one

Cat. No.: B7792925
M. Wt: 286.32 g/mol
InChI Key: YQYXPBYSBOIHCK-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one is a chemical compound with the molecular formula C₁₄H₁₄O₃

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,4-dihydroxybenzaldehyde with 4-ethylphenol in the presence of a suitable catalyst such as p-toluenesulfonic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

  • Substitution: Reactions with nucleophiles or electrophiles under controlled conditions to replace specific functional groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted phenols or ethers.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and requires further research to fully understand its effects.

Comparison with Similar Compounds

1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one can be compared with other similar compounds, such as:

  • 1-(2,4-Dihydroxyphenyl)-2-(4-ethylphenoxy)ethanone: Similar structure but different functional groups.

  • 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethanone: Different substituents on the phenoxy group.

  • 1-(2,4-Dihydroxyphenyl)-2-(2-naphthyloxy)ethanone: Variation in the aromatic ring attached to the phenoxy group.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-ethylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-2-12-3-6-14(7-4-12)21-10-9-16(19)15-8-5-13(18)11-17(15)20/h3-8,11,18,20H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYXPBYSBOIHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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